molecular formula C19H27N3OS B2372280 (Z)-2,4-dimethyl-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline CAS No. 905778-31-6

(Z)-2,4-dimethyl-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline

Cat. No.: B2372280
CAS No.: 905778-31-6
M. Wt: 345.51
InChI Key: AUWSDXWVCFPGTA-VXPUYCOJSA-N
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Description

(Z)-2,4-dimethyl-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline is a synthetic organic compound characterized by its unique thiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2,4-dimethyl-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and a haloketone under basic conditions.

    Introduction of the Morpholinopropyl Group: The morpholinopropyl group is introduced via a nucleophilic substitution reaction, where a morpholine derivative reacts with a suitable leaving group on the thiazole ring.

    Final Coupling: The final step involves coupling the thiazole derivative with 2,4-dimethylaniline under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(Z)-2,4-dimethyl-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated solvents, strong bases or acids, elevated temperatures.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted analogs of the original compound.

Scientific Research Applications

(Z)-2,4-dimethyl-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of (Z)-2,4-dimethyl-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline involves its interaction with specific molecular targets. The thiazole ring and morpholinopropyl group are key structural features that enable the compound to bind to enzymes or receptors, modulating their activity. This binding can lead to inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2,4-dimethyl-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline: shares structural similarities with other thiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the thiazole ring and the presence of the morpholinopropyl group. These features confer distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3OS/c1-15-5-6-18(16(2)13-15)20-19-22(17(3)14-24-19)8-4-7-21-9-11-23-12-10-21/h5-6,13-14H,4,7-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWSDXWVCFPGTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C2N(C(=CS2)C)CCCN3CCOCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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